molecular formula C12H19ClN2O2S B2375096 1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride CAS No. 1172964-57-6

1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2375096
CAS No.: 1172964-57-6
M. Wt: 290.81
InChI Key: NJLNJYUZIITBBA-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride” is an organic compound with the CAS Number: 1172964-57-6 . It has a molecular weight of 290.81 and its IUPAC name is 1-[(2,4-dimethylphenyl)sulfonyl]piperazine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18N2O2S.ClH/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple functional groups.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 180-181 degrees Celsius . The compound has a molecular weight of 290.81 .

Scientific Research Applications

Metabolic Studies

  • Biosynthesis and Metabolite Identification : Uldam et al. (2011) explored the biosynthesis and identification of piperazine N-oxide/N-glucuronide metabolites related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, highlighting its role in the metabolism of novel antidepressants (Uldam, Kold, et al., 2011).
  • Enzymatic Metabolism Analysis : Hvenegaard et al. (2012) investigated the metabolism of a compound related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, shedding light on its oxidative pathways and the enzymes involved (Hvenegaard, Mette G., et al., 2012).

Therapeutic Potential

  • Drug Development for Diabetes and Alzheimer's : Abbasi et al. (2018) synthesized derivatives of 2-furoic piperazide, closely related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, showing potential for treating type 2 diabetes and Alzheimer's disease (Abbasi, M., et al., 2018).

Analytical Chemistry Applications

  • Peptide Analysis Enhancement : Qiao et al. (2011) utilized piperazine derivatives to improve the signal in mass spectrometry for peptide analysis, suggesting its use in proteomics (Qiao, X., et al., 2011).

Antibacterial Research

  • Antibacterial Activity of Derivatives : Kumar et al. (2021) studied Terazosin hydrochloride, derived from a piperazine compound, for its antibacterial properties, indicating potential in combating bacterial infections (Kumar, Anshul, et al., 2021).

Impurity Synthesis in Pharmaceuticals

  • Quality Control in Drug Synthesis : Hong-na et al. (2015) synthesized impurities of Terazosin hydrochloride, closely related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, for quality control in pharmaceuticals (Hong-na, Wu, et al., 2015).

Pharmacological Research

  • Adrenoceptor Study : Marona et al. (2011) synthesized various piperazine derivatives and evaluated their alpha-adrenoceptors affinity, contributing to understanding receptor interactions (Marona, H., et al., 2011).

Neuroprotection Research

  • Neuroprotective Drug Development : Lecanu et al. (2010) reported on a piperazine derivative with potential as a neuroprotective agent for Alzheimer's disease treatment (Lecanu, L., et al., 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLNJYUZIITBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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